tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate
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Overview
Description
The compound “tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate” is likely to be an organic compound containing several functional groups: a tert-butyl group, a carboxylate ester group, a cyanopyrrolidine group, and an acetylsulfanyl group. Each of these groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring (a five-membered ring with one nitrogen atom) and the various functional groups attached to it would significantly influence its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyanopyrrolidine group might undergo reactions typical of nitriles, such as hydrolysis. The acetylsulfanyl group could potentially take part in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its polarity, solubility, melting point and boiling point, reactivity, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with acetylsulfanyl chloride followed by cyanation of the resulting intermediate.", "Starting Materials": [ "tert-butyl 3-aminopyrrolidine-1-carboxylate", "acetylsulfanyl chloride", "potassium cyanide", "dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate in dry dimethylformamide and add triethylamine.", "Step 2: Slowly add acetylsulfanyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in dry dimethylformamide and add potassium cyanide.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate." ] } | |
CAS No. |
2375270-23-6 |
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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